molecular formula C8H11N3O B13798688 Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]-

Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]-

Cat. No.: B13798688
M. Wt: 165.19 g/mol
InChI Key: YRRDUAKMLWKHMJ-NTMALXAHSA-N
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Description

Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]- is a chemical compound with a complex structure that includes an acetonitrile group and a bicyclic azabicyclo heptane moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]- typically involves the reaction of acetonitrile with a bicyclic azabicyclo heptane derivative under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can help in obtaining high-purity products.

Chemical Reactions Analysis

Types of Reactions

Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]- has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in biochemical studies to investigate its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]- include:

  • Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]-, (E)- (9CI)
  • (E)-[(1-AZABICYCLO[2.2.1]HEPT-3-YLIDENEAMINO)OXY]-ACETONITRILE

Uniqueness

What sets Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]- apart from similar compounds is its unique combination of functional groups and structural features, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

Acetonitrile, a simple nitrile compound (CH₃CN), has been extensively studied for its biological activities and applications in various fields, including pharmacology and toxicology. The specific compound of interest, Acetonitrile, [(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]-, combines acetonitrile with a bicyclic amine structure, which may enhance its biological properties. This article delves into the biological activity of this compound, including its effects on human health, potential therapeutic uses, and relevant research findings.

Overview of Acetonitrile

Acetonitrile is primarily used as a solvent in chemical reactions and analytical applications due to its favorable properties, such as low viscosity and high polarity. It is also a precursor in the synthesis of various pharmaceuticals and agrochemicals. However, its biological effects, particularly at higher concentrations or with prolonged exposure, warrant significant attention.

Toxicological Effects

Acetonitrile has been associated with several toxicological effects:

  • Acute Toxicity : Exposure to acetonitrile can lead to symptoms such as headaches, dizziness, and nausea due to its central nervous system depressant effects. Inhalation or dermal exposure can result in irritation of mucous membranes and skin dermatitis .
  • Chronic Toxicity : Long-term exposure may lead to more severe neurological effects, including peripheral neuropathy and cyanide poisoning due to metabolic conversion . Animal studies indicate significant variability in susceptibility among species .

Pharmacological Potential

The bicyclic structure of [(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]- suggests potential interactions with biological targets:

  • Neuropharmacology : Compounds with similar bicyclic structures have shown promise as agonists for nicotinic acetylcholine receptors (nAChRs), which are crucial in cognitive functions and neuroprotection . For instance, N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide has demonstrated efficacy in models assessing cognitive performance .

Case Studies

  • Cognitive Function : A study highlighted the potential of compounds similar to [(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]- in enhancing cognitive functions through modulation of nAChRs . This suggests that acetonitrile derivatives may serve as leads for developing cognitive enhancers.
  • Toxicity Assessment : Research has shown that chronic exposure to acetonitrile can lead to significant health risks, emphasizing the need for careful handling in occupational settings . Studies have indicated that high levels can result in cyanide toxicity due to metabolic processes .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Acute ToxicityCNS depression; headaches; irritation ,
Chronic ToxicityNeurological effects; cyanide poisoning ,
NeuropharmacologicalPotential cognitive enhancement via nAChR modulation ,
Carcinogenic PotentialNot classifiable; equivocal evidence from animal studies ,

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

2-[(E)-1-azabicyclo[2.2.1]heptan-3-ylideneamino]oxyacetonitrile

InChI

InChI=1S/C8H11N3O/c9-2-4-12-10-8-6-11-3-1-7(8)5-11/h7H,1,3-6H2/b10-8-

InChI Key

YRRDUAKMLWKHMJ-NTMALXAHSA-N

Isomeric SMILES

C1CN2CC1/C(=N\OCC#N)/C2

Canonical SMILES

C1CN2CC1C(=NOCC#N)C2

Origin of Product

United States

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